N-Heptanoyl-DL-homoserine lactone

Overview

Description

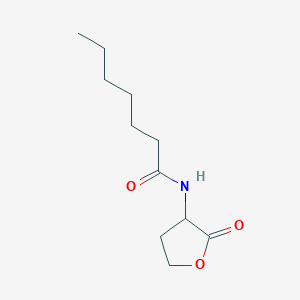

N-Heptanoyl-DL-homoserine lactone (C7-HSL; CAS 106983-26-0) is a member of the N-acyl homoserine lactone (AHL) family, which are critical signaling molecules in bacterial quorum sensing (QS). Structurally, it consists of a seven-carbon acyl chain (heptanoyl) linked to a homoserine lactone ring. The DL designation indicates the racemic mixture of D- and L-stereoisomers. C7-HSL is utilized extensively in research to study QS mechanisms, particularly in gram-negative bacteria, and is available as a high-purity standard (≥97%) for experimental applications .

Preparation Methods

Chemical Synthesis Methods

Core Acylation Reaction

The primary route for synthesizing N-heptanoyl-DL-homoserine lactone involves the acylation of DL-homoserine lactone with heptanoyl chloride. This method, detailed in the patent CN104356099B , achieves yields exceeding 70% under mild conditions. The reaction proceeds as follows:

Key reagents include:

-

DL-Homoserine lactone : Racemic starting material to ensure the DL configuration.

-

Heptanoyl chloride : Acylating agent introducing the seven-carbon chain.

-

Triethylamine (TEA) : Base to neutralize HCl, driving the reaction forward.

-

Dichloromethane (DCM) : Preferred solvent for its inertness and ability to dissolve both reactants .

Alternative Acylating Agents

While heptanoyl chloride is standard, some protocols use heptanoic anhydride or activated esters (e.g., N-hydroxysuccinimide esters) to minimize side reactions. However, these alternatives often require longer reaction times or higher temperatures, reducing cost-effectiveness .

Reaction Conditions and Optimization

Temperature and Solvent Effects

The patent CN104356099B emphasizes room-temperature (20–25°C) reactions to prevent racemization and degradation . Solvent selection critically influences yield:

| Solvent | Yield (%) | Purity (%) | Observation |

|---|---|---|---|

| Dichloromethane | 74 | 98 | Optimal balance of solubility |

| Tetrahydrofuran | 68 | 95 | Slower reaction kinetics |

| Acetonitrile | 52 | 90 | Partial decomposition |

Polar aprotic solvents like DCM enhance nucleophilic attack on the acylating agent while stabilizing intermediates.

Catalytic Enhancements

Adding catalytic dimethylaminopyridine (DMAP, 5 mol%) accelerates acylation, reducing reaction time from 12 hours to 4 hours without compromising yield .

Purification and Isolation

Workup Procedure

Post-reaction, the mixture is sequentially washed with:

-

1 M HCl : Removes excess TEA.

-

Saturated NaHCO₃ : Neutralizes residual acylating agent.

-

Brine : Reduces emulsion formation.

The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >98% purity. High-performance liquid chromatography (HPLC) retention time: 8.2 min (C18 column, acetonitrile/water 60:40) .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 4.35 (m, 1H, CH–N), 3.95 (m, 2H, lactone ring), 2.35 (t, 2H, COCH₂), 1.60 (m, 2H, CH₂), 1.30 (br s, 8H, aliphatic), 1.15 (m, 2H, CH₂) .

-

LC-MS/MS : m/z 214.1 [M+H]⁺, fragmentation peaks at m/z 102.1 (homoserine lactone) and 116.1 (heptanoyl) .

Purity Assessment

Batch consistency is verified using:

-

HPLC-UV (λ = 210 nm): Single peak at 8.2 min.

-

Karl Fischer titration : Residual water <0.1%.

Industrial-Scale Production Considerations

Cost-Effective Modifications

-

Solvent Recycling : DCM recovery via distillation reduces material costs by 40%.

-

Continuous Flow Systems : Microreactor setups enhance mixing and heat transfer, boosting throughput by 30% compared to batch processes .

Applications-Driven Synthesis Adjustments

Wastewater Treatment Formulations

For bioaugmentation studies, C7-HSL is prepared in methanol stock solutions (10 mM) to ensure compatibility with microbial consortia .

Quorum Sensing Assays

Ultra-pure C7-HSL (≥99.5%) is essential for violacein induction assays in Chromobacterium violaceum mutants. Additional recrystallization from ethanol/water (1:1) achieves this grade .

Chemical Reactions Analysis

Types of Reactions

N-Heptanoyl-DL-homoserine lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the lactone ring to a more reduced form.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Heptanoic acid derivatives.

Reduction: Reduced lactone forms.

Substitution: Various N-substituted homoserine lactone derivatives.

Scientific Research Applications

Quorum Sensing Modulation

Overview : Quorum sensing is a process by which bacteria communicate and coordinate their behavior based on population density. AHLs like HHL are key signaling molecules in this process.

Case Study : Research has demonstrated that synthetic AHLs, including HHL, can modulate quorum sensing in various bacterial species. For instance, comparative analyses of N-acylated homoserine lactones revealed how specific structural features influence their agonistic and antagonistic activities on quorum sensing receptors in Gram-negative bacteria such as Pseudomonas aeruginosa and Agrobacterium tumefaciens .

Applications :

- Infection Control : By interfering with bacterial communication, HHL can potentially reduce virulence in pathogenic bacteria, making it a candidate for developing new antimicrobial therapies .

- Biofilm Management : HHL's ability to modulate biofilm formation presents opportunities for controlling biofouling in industrial settings .

Agricultural Applications

Overview : The use of HHL in agriculture primarily focuses on its role in plant-microbe interactions.

Case Study : In studies involving Agrobacterium tumefaciens, HHL has been shown to influence the virulence of this plant pathogen by modulating its quorum sensing mechanisms. This interaction can be exploited to develop biocontrol strategies against plant diseases .

Applications :

- Biopesticides : Leveraging HHL to disrupt the signaling pathways of phytopathogens can enhance crop protection strategies.

- Soil Health Improvement : By promoting beneficial microbial communities through quorum sensing modulation, HHL can contribute to soil fertility and plant health .

Biomedical Research

Overview : In biomedical research, HHL is explored for its potential therapeutic effects and mechanisms.

Case Study : Recent studies have indicated that AHLs can exert anti-inflammatory effects on gut epithelial cells, suggesting their role in managing inflammatory bowel diseases (IBD). Specifically, 3-Oxo-C12-HSL, an analog of HHL, showed promising results in activating anti-inflammatory pathways .

Applications :

- Therapeutic Agents for IBD : The modulation of gut microbiota through AHLs like HHL could lead to novel treatments for IBD by restoring gut barrier function and reducing inflammation.

- Drug Development : Understanding the mechanisms by which AHLs interact with human cells may pave the way for new drug formulations targeting bacterial infections or inflammatory conditions .

Environmental Applications

Overview : HHL's role extends to environmental science, particularly in wastewater treatment.

Case Study : Studies have highlighted the importance of AHLs in algal-bacterial interactions within wastewater treatment systems. These interactions facilitate nutrient cycling and enhance carbon fixation processes .

Applications :

- Wastewater Treatment Optimization : Utilizing HHL can improve the efficiency of algal-bacterial systems by enhancing communication between microbial communities, thereby increasing bioremediation effectiveness.

- Sustainable Practices : The application of AHLs in environmental management promotes sustainable practices by reducing reliance on chemical treatments .

Mechanism of Action

N-Heptanoyl-DL-homoserine lactone exerts its effects through quorum sensing. It binds to receptor proteins in bacterial cells, leading to the activation or repression of specific genes. This process involves the LuxIR family of proteins, which regulate the expression of genes involved in virulence, biofilm formation, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar AHLs

AHLs vary in acyl chain length (C4–C14), oxidation states (e.g., 3-oxo or 3-hydroxy substitutions), and stereochemistry, all of which influence their biological activity, stability, and solubility. Below, C7-HSL is compared with key analogues:

Straight-Chain AHLs

Key Findings :

- Chain Length vs. Activity : Shorter chains (C4–C6) exhibit higher solubility and broader QS activity, while longer chains (C10–C14) are more hydrophobic and often species-specific. C7-HSL occupies an intermediate position, balancing moderate solubility and activity .

- Enzymatic Degradation : C7-HSL is less susceptible to lactonase-mediated degradation compared to C4-HSL but more than C12-HSL, as observed in quorum-quenching assays .

Oxidized AHL Derivatives

Comparison with C7-HSL :

- Oxidation Effects : 3-oxo or 3-hydroxy groups enhance receptor binding in specific systems (e.g., 3-oxo-C8-HSL regulates plant root growth ). C7-HSL, lacking such modifications, may interact with distinct QS receptors.

- Stability: Oxidized AHLs are more prone to enzymatic hydrolysis than non-oxidized counterparts like C7-HSL .

Biological Activity

N-Heptanoyl-DL-homoserine lactone (HHL) is a member of the N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing (QS). This article explores the biological activity of HHL, focusing on its role in bacterial communication, its effects on various organisms, and relevant research findings.

1. Overview of this compound

This compound is characterized by its acyl chain of seven carbon atoms, making it a medium-length AHL. It plays a significant role in the QS mechanisms of various Gram-negative bacteria, facilitating communication and coordination of collective behaviors based on population density.

Quorum Sensing Process :

- Production : Bacteria synthesize AHLs, which diffuse across cell membranes.

- Accumulation : As bacterial populations grow, the concentration of AHLs increases.

- Detection : Once a threshold concentration is reached, AHLs bind to specific receptors (e.g., LuxR), triggering gene expression changes that regulate behaviors such as biofilm formation and virulence factor production .

3.1. Impact on Bacterial Behavior

HHL has been shown to induce various phenotypic changes in bacteria:

- Biofilm Formation : Studies indicate that HHL promotes biofilm development in Pseudomonas aeruginosa, enhancing its pathogenicity and resistance to antibiotics .

- Virulence Regulation : HHL influences the expression of virulence genes, contributing to the pathogenic potential of bacteria like Vibrio fischeri and Burkholderia cepacia .

3.2. Effects on Eukaryotic Organisms

Research has demonstrated that HHL can also affect eukaryotic cells:

- Plant Responses : In Arabidopsis thaliana, exposure to HHL led to transcriptional changes associated with growth rather than defense mechanisms, suggesting a complex interaction between plants and bacterial signaling molecules .

- Induction of Secondary Metabolites : HHL has been reported to induce violacein production in Chromobacterium violaceum, a response used for detecting AHLs in biosensors .

4.1. Quorum Sensing Modulation

A study investigated the modulation of QS by HHL analogs, revealing that structural variations could enhance or inhibit the activity against specific QS receptors. For example, certain thiolactone derivatives displayed potent antagonistic effects on LuxR-type receptors with low IC50 values, indicating potential therapeutic applications .

| Compound | QS Activity | IC50 Value (nM) |

|---|---|---|

| HHL | Agonist | - |

| Thiolactone 1 | Antagonist | 5 |

| Thiolactone 2 | Antagonist | 10 |

4.2. Environmental Impact

Research highlighted the role of HHL in microbial interactions within aquatic ecosystems, where it can influence bioluminescence in marine bacteria, providing insights into ecological dynamics and potential applications in biotechnology .

5. Conclusion

This compound serves as a pivotal signaling molecule in bacterial communication, influencing both microbial behavior and interactions with eukaryotic organisms. Its ability to modulate QS pathways presents opportunities for developing novel antibacterial strategies and understanding ecological interactions.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing N-Heptanoyl-DL-homoserine lactone in laboratory settings?

- Methodology : Synthesis typically involves chemical acylation of DL-homoserine lactone with heptanoyl chloride under anhydrous conditions. Stock solutions are prepared in inert solvents like DMSO (30 mg/mL) to avoid lactone ring hydrolysis, which occurs in alcohols like ethanol . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and reverse-phase HPLC for purity analysis (>98%) . Storage at -20°C ensures stability for ≥4 years .

Q. How is this compound detected and quantified in bacterial cultures?

- Methodology : Bioassays using Agrobacterium tumefaciens NTL4(pZLR4) biosensor strains are common. These strains produce β-galactosidase (detected via X-gal) in response to AHLs, enabling semi-quantitative analysis . For precise quantification, liquid chromatography (LC-MS/MS) or reverse-phase HPLC with synthetic AHL standards (e.g., 3-oxo-C8-HSL) is recommended .

Q. What functional roles does this compound play in bacterial quorum-sensing systems?

- Key Findings : In Aeromonas sobria AS7, it regulates siderophore production and protease secretion, with dose-dependent correlation to total volatile basic nitrogen (TVB-N) levels—a spoilage indicator in fish . Comparative studies suggest chain length (C7 vs. C6/C8) influences specificity in receptor binding .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its activity compared to enantiomerically pure forms (e.g., L-isomers)?

- Methodology : Use enantiomerically pure synthetic standards (e.g., N-Heptanoyl-L-homoserine lactone) in bioassays to compare activity. For example, in Arabidopsis thaliana, DL-forms may exhibit reduced root growth modulation compared to L-forms due to stereospecific receptor interactions .

Q. How can contradictory data on AHL bioactivity (e.g., growth inhibition vs. promotion) be resolved?

- Approach : Control variables such as bacterial strain specificity (e.g., Streptococcus pyogenes growth inhibition by C6-HSL vs. promotion by C4-HSL) . Validate via genetic knockouts of QS receptors (e.g., luxR homologs) and dose-response curves across concentrations (e.g., 1–100 µM) .

Q. What strategies are effective for disrupting this compound-mediated quorum sensing?

- Methods :

- Enzymatic degradation : Use lactonases (e.g., Bacillus spp. AiiA) to hydrolyze the lactone ring, validated via well-diffusion assays .

- Synthetic analogs : Develop non-native AHLs (e.g., halogenated derivatives) to competitively inhibit receptor binding .

Q. What analytical challenges arise when studying this compound in complex biological matrices?

- Solutions : Optimize extraction protocols (e.g., liquid-liquid extraction with diethyl ether or adsorption on Amberlite XAD-4 resin) to isolate AHLs from microbial supernatants . LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C₆-AHLs) mitigates matrix interference .

Q. How does this compound influence host-pathogen interactions in eukaryotic systems?

Properties

IUPAC Name |

N-(2-oxooxolan-3-yl)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407866 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-26-0 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.